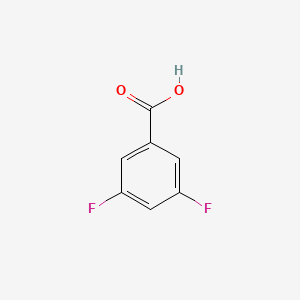

3,5-Difluorobenzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONAVIHGXFBTOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196536 | |

| Record name | Benzoic acid, 3,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-40-3 | |

| Record name | 3,5-Difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,5-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 455-40-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,5-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,5-Difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3,5-Difluorobenzoic acid (CAS No. 455-40-3), a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document consolidates essential information on its chemical and physical properties, spectroscopic data, synthesis methodologies, and significant applications, with a particular focus on its role in drug discovery and development. Detailed experimental protocols, safety information, and visualizations of relevant biological pathways and chemical syntheses are included to support researchers in their practical applications of this versatile compound.

Chemical Identity and Properties

This compound is a white to off-white crystalline solid.[1] The strategic placement of two fluorine atoms on the benzene (B151609) ring significantly influences its electronic properties, enhancing its utility as a synthetic intermediate.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 455-40-3[3] |

| Molecular Formula | C₇H₄F₂O₂[3] |

| Molecular Weight | 158.10 g/mol |

| IUPAC Name | This compound[1] |

| InChI | InChI=1S/C7H4F2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)[1] |

| SMILES | C1=C(C=C(C=C1F)F)C(=O)O[1] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Melting Point | 121-124 °C[4] |

| Boiling Point | 243.2 ± 20.0 °C (Predicted) |

| Density | 1.3486 g/cm³ (Estimate) |

| pKa | 3.52 ± 0.10 (Predicted) |

| Solubility | Soluble in Chloroform, Slightly Soluble in Methanol |

| Appearance | White to off-white needles and chunks[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound.

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Key Data Points |

| ¹H NMR | Spectra available at ChemicalBook.[2] |

| ¹³C NMR | Spectra available at ChemicalBook.[5] |

| Mass Spec (GC-MS) | m/z Top Peak: 141, m/z 2nd Highest: 158, m/z 3rd Highest: 113[1] |

| FTIR | Spectra available at PubChem.[1] |

| Raman | Spectra available at PubChem.[1] |

Mass Spectrometry Fragmentation

In mass spectrometry, carboxylic acids like this compound typically exhibit fragmentation patterns involving the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45).

Synthesis Protocols

Several synthetic routes for this compound have been reported, with common starting materials including 1-bromo-3,5-difluorobenzene (B42898) and 3,5-difluorobenzaldehyde (B1330607).

General Experimental Protocol: Oxidation of 3,5-Difluorobenzaldehyde

This protocol outlines a general method for the synthesis of this compound via the oxidation of 3,5-difluorobenzaldehyde.

Reagents and Materials:

-

3,5-Difluorobenzaldehyde

-

Diphenyl diselenide

-

Hydrogen peroxide (30% w/w)

-

Water

-

Ethyl acetate (B1210297) (EtOAc)

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of diphenyl diselenide (0.02 mmol) in water (0.2 mL), add hydrogen peroxide (1 mmol, 0.1 mL of 30% w/w solution).

-

Stir the mixture at room temperature until the reaction mixture becomes colorless.

-

Add 3,5-difluorobenzaldehyde (1 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 6 hours.

-

After the reaction is complete, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization.[6]

Applications in Drug Development and Research

This compound is a valuable building block in medicinal chemistry due to the advantageous properties conferred by the fluorine atoms, such as increased metabolic stability and binding affinity.

Enzyme Inhibitors

Derivatives of this compound are integral to the development of potent enzyme inhibitors. For instance, it is a crucial component in the synthesis of novel pyrimidine-based compounds that act as Aurora A kinase inhibitors , which are under investigation for their potential in cancer therapy.

Prodrug Design and Bioimaging

A derivative of this compound, 3,5-difluorobenzoyl-L-glutamate , serves as a prodrug substrate for Carboxypeptidase G2 (CPG2) . This enzyme is employed in gene-directed enzyme prodrug therapy (GDEPT) for cancer. The enzymatic cleavage of the amide bond in the prodrug by CPG2 releases L-glutamic acid, a process that can be monitored non-invasively using specialized Magnetic Resonance (MR) imaging techniques.

Signaling Pathway Modulation: Aurora Kinase A Inhibition

Aurora Kinase A is often overexpressed in various cancers and plays a crucial role in cell cycle progression by promoting the stability of the oncoprotein c-Myc. It achieves this by inhibiting GSK3β, a kinase that targets c-Myc for degradation. Inhibitors synthesized from this compound can block Aurora Kinase A, leading to the destabilization and subsequent degradation of c-Myc, thereby inhibiting tumor cell proliferation.

Other Applications

Beyond pharmaceuticals, this compound and its derivatives are utilized in:

-

Agrochemicals: As an intermediate for herbicides and pesticides.[2]

-

Materials Science: In the synthesis of specialty polymers and resins, contributing to materials with enhanced thermal and chemical resistance.[2]

-

Analytical Chemistry: As a reagent in chromatography and spectroscopy for the analysis of complex mixtures.[2]

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed. Store in a cool, dry, and well-ventilated area.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in drug discovery and materials science. Its unique properties, conferred by the difluoro substitution pattern, make it a versatile and valuable synthetic intermediate. This guide provides a foundational understanding of its characteristics and applications, aiming to facilitate its effective use in research and development.

References

- 1. This compound | C7H4F2O2 | CID 101265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(455-40-3) 1H NMR [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. This compound | 455-40-3 [chemicalbook.com]

- 5. This compound(455-40-3) 13C NMR [m.chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of 3,5-Difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in the synthesis of a wide range of organic molecules. Its unique electronic properties, imparted by the two electron-withdrawing fluorine atoms on the benzene (B151609) ring, make it a valuable component in the design of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The fluorine substituents can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of parent compounds, making this molecule a subject of significant interest in medicinal chemistry and drug discovery.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its relevance in biological signaling pathways.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are essential for its handling, storage, and application in synthetic chemistry and material science.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄F₂O₂ | [3] |

| Molecular Weight | 158.10 g/mol | [3] |

| Appearance | White to off-white crystalline solid, needles, or chunks | [4] |

| Melting Point | 121-124 °C | [5] |

| Boiling Point | 243.2 ± 20.0 °C (Predicted) | [6] |

| pKa | 3.52 ± 0.10 (Predicted) | [7] |

Solubility

| Solvent | Solubility | Reference(s) |

| Water | Sparingly soluble | [4] |

| Chloroform | Soluble | [8] |

| Methanol | Slightly soluble | [8] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. Below are the key spectral data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference(s) |

| ¹H NMR | Data not explicitly found in search results | [5][9] | |||

| ¹³C NMR | Data not explicitly found in search results | [1][9] |

Note: While direct chemical shift values were not available in the provided search results, links to spectral data have been provided in the references.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| ~3300 - 2500 | Broad | O-H stretch (Carboxylic acid, H-bonded) | [10][11] |

| ~1700 - 1680 | Strong | C=O stretch (Carboxylic acid) | [10][11] |

| ~1600 and ~1500 | Medium-Weak | C=C stretch (Aromatic ring) | [12] |

| ~1320 - 1210 | Medium | C-O stretch (Carboxylic acid) | [10] |

| Fingerprint Region | Complex | C-F stretches and other vibrations | [12] |

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining reliable and reproducible data. The following sections outline the methodologies for determining key physical and chemical properties of this compound.

Melting Point Determination

The melting point of a solid is a key indicator of its purity.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of an organic solid.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of a compound.

Workflow for pKa Determination via Titration

Caption: Workflow for determining the pKa of a carboxylic acid using potentiometric titration.

Role in Signaling Pathways

While direct studies on the effect of this compound on cellular signaling pathways are not widely available, research on a closely related derivative, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), has provided significant insights.

Inhibition of the TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, differentiation, and apoptosis.[6] Dysregulation of this pathway is implicated in various diseases, including fibrosis and cancer. The canonical TGF-β pathway involves the phosphorylation of Smad proteins (Smad2 and Smad3), which then form a complex with Smad4 and translocate to the nucleus to regulate gene expression.[6][13]

A study on the derivative 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) has demonstrated its ability to inhibit the TGF-β1-induced epithelial-mesenchymal transition (EMT) in vitro.[14] This inhibition is achieved by reducing the phosphorylation levels of Smad2 and Smad3, thereby blocking the downstream signaling cascade.[14]

Simplified TGF-β/Smad Signaling Pathway and Inhibition by a Derivative

Caption: A derivative of this compound inhibits the TGF-β/Smad pathway.

This finding suggests that the difluorinated benzoic acid scaffold could be a promising starting point for the development of novel inhibitors of the TGF-β signaling pathway, with potential therapeutic applications in fibrotic diseases and cancer. Further research is warranted to determine if this compound itself possesses similar inhibitory activity.

Conclusion

This compound is a versatile chemical intermediate with a well-defined set of physical and chemical properties. Its utility in organic synthesis, particularly in the development of new therapeutic agents, is underscored by the unique characteristics imparted by its fluorine substituents. The potential for derivatives of this compound to modulate key cellular signaling pathways, such as the TGF-β/Smad pathway, highlights a promising avenue for future drug discovery and development efforts. This guide provides a foundational repository of technical information to support ongoing and future research in this area.

References

- 1. This compound(455-40-3) 13C NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound | C7H4F2O2 | CID 101265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. faculty.fiu.edu [faculty.fiu.edu]

- 5. This compound(455-40-3) 1H NMR spectrum [chemicalbook.com]

- 6. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 7. This compound | 455-40-3 | Benchchem [benchchem.com]

- 8. scbt.com [scbt.com]

- 9. rsc.org [rsc.org]

- 10. 3,5-ジフルオロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3,5-Difluorobenzoic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,5-Difluorobenzoic acid, a key fluorinated building block in organic synthesis. Its unique electronic properties, conferred by the two fluorine atoms on the aromatic ring, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.

Molecular Structure and Chemical Identity

This compound is an aromatic carboxylic acid. The core of its structure is a benzene (B151609) ring substituted with a carboxylic acid group (-COOH) and two fluorine atoms (-F) at the meta positions (carbons 3 and 5) relative to the carboxyl group.[1] This substitution pattern significantly influences the molecule's reactivity and physicochemical properties.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₇H₄F₂O₂ | [2][3][4] |

| Molecular Weight | 158.10 g/mol | [3][4][5] |

| CAS Number | 455-40-3 | [1][2][6] |

| Appearance | White to off-white crystalline solid/chunks | [1][2][6] |

| Melting Point | 121-124 °C | [2][5][6] |

| Purity | ≥ 97-98% (typical) | [2][5] |

| SMILES | O=C(O)c1cc(F)cc(F)c1 | [5] |

| InChI Key | GONAVIHGXFBTOZ-UHFFFAOYSA-N | [5] |

Applications in Research and Development

This compound is a versatile reagent with broad applicability in several scientific domains:

-

Pharmaceutical Development : It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory and analgesic drugs.[1][2] The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of the final drug candidates.

-

Agrochemical Synthesis : This compound is utilized in the production of advanced herbicides and pesticides, where the difluoro-substitution pattern can improve efficacy and selectivity.[2]

-

Materials Science : It is employed in the creation of specialty polymers and resins, contributing to materials with enhanced thermal and chemical resistance.[2]

-

Organic Synthesis : As a fundamental building block, it is used to introduce the 3,5-difluorobenzoyl moiety into more complex molecules.[2] It can be used as a reactant in reactions such as the Rh(III)-catalyzed regioselective heterocyclization with acrylates to produce phthalides.[6][7]

Experimental Protocols

Detailed experimental protocols involving this compound are highly specific to the reaction or analysis being performed. Methodologies for its use in synthesis or its analytical determination are typically found in peer-reviewed scientific literature and established chemical methodology databases.

For instance, the general description of its use in the on-line determination in water involves membrane inlet mass spectrometry with in-membrane preconcentration.[5][6] A detailed protocol for this would specify parameters such as the type of membrane, flow rates, mass spectrometer settings, and calibration standards, which are beyond the scope of this general guide. Researchers should consult primary literature for specific, validated experimental procedures.

The workflow for a typical synthetic application is outlined below.

References

- 1. guidechem.com [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H4F2O2 | CID 101265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound 97 455-40-3 [sigmaaldrich.com]

- 6. This compound | 455-40-3 [chemicalbook.com]

- 7. This compound CAS#: 455-40-3 [m.chemicalbook.com]

synthesis of 3,5-Difluorobenzoic acid from 1,3-difluorobenzene

An In-depth Technical Guide to the Synthesis of 3,5-Difluorobenzoic Acid from 1,3-Difluorobenzene (B1663923)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing this compound from 1,3-difluorobenzene. The information presented herein is intended to support research and development activities by providing detailed experimental protocols, quantitative data, and a clear visualization of the synthetic pathways.

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. The presence of two fluorine atoms on the phenyl ring can significantly influence the compound's metabolic stability, binding affinity, and other pharmacokinetic properties. This guide details two principal methods for the synthesis of this compound starting from 1,3-difluorobenzene: a two-step formylation-oxidation sequence and a multi-step process involving a Grignard reagent.

Recommended Synthetic Pathway: Formylation and Subsequent Oxidation

The most direct and efficient reported method for the synthesis of this compound from 1,3-difluorobenzene involves an initial formylation reaction to yield 3,5-difluorobenzaldehyde (B1330607), followed by oxidation to the desired carboxylic acid.

Logical Workflow: Formylation-Oxidation Pathway

Caption: Synthetic workflow for this compound via formylation and oxidation.

Step 1: Formylation of 1,3-Difluorobenzene

The introduction of a formyl group onto the 1,3-difluorobenzene ring is achieved with high regioselectivity through a Friedel-Crafts-type reaction.

Experimental Protocol:

-

Reagents and Materials:

-

1,3-Difluorobenzene

-

Dichloromethyl methyl ether

-

Aluminum chloride (AlCl₃), powdered

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Water (H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for reactions under inert atmosphere

-

-

Procedure:

-

To a stirred 1 M solution of 1,3-difluorobenzene in anhydrous dichloromethane at 0 °C under an inert atmosphere, add powdered aluminum chloride (1.5 equivalents) portionwise.

-

Add dichloromethyl methyl ether (1.2 equivalents) dropwise to the suspension over a period of 5-10 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into ice-water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate, water, and saturated aqueous sodium chloride.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3,5-difluorobenzaldehyde.

-

The crude product can be purified by distillation or column chromatography.

-

Step 2: Oxidation of 3,5-Difluorobenzaldehyde

The intermediate aldehyde is then oxidized to the corresponding carboxylic acid. A green chemistry approach utilizes a catalytic amount of diphenyl diselenide with hydrogen peroxide.

Experimental Protocol:

-

Reagents and Materials:

-

3,5-Difluorobenzaldehyde

-

Diphenyl diselenide

-

Hydrogen peroxide (H₂O₂, 30% w/w)

-

Water (H₂O)

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, treat diphenyl diselenide (0.02 equivalents) with 30% hydrogen peroxide (1 equivalent) and water.

-

Stir the mixture at room temperature until the color of the diphenyl diselenide disappears.

-

Add 3,5-difluorobenzaldehyde (1 equivalent) to the reaction mixture.

-

Stir the reaction for approximately 6 hours at room temperature.

-

After the reaction is complete, extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield this compound.

-

Quantitative Data: Formylation-Oxidation Pathway

| Step | Reactant | Product | Reagents | Yield | Reference |

| 1. Formylation | 1,3-Difluorobenzene | 3,5-Difluorobenzaldehyde | Dichloromethyl methyl ether, AlCl₃ | 73% | [1] |

| 2. Oxidation | 3,5-Difluorobenzaldehyde | This compound | H₂O₂, Diphenyl diselenide (cat.) | - | [2] |

Yield for the oxidation of 3,5-difluorobenzaldehyde is not explicitly provided in the cited literature but is expected to be high under these conditions.

Alternative Synthetic Pathway: Grignard Reagent Carboxylation

An alternative route to this compound involves the preparation of a Grignard reagent from a brominated derivative of 1,3-difluorobenzene, followed by carboxylation.

Logical Workflow: Grignard Pathway

Caption: Synthetic workflow for this compound via a Grignard reagent.

Step 1: Bromination of 1,3-Difluorobenzene

The initial step involves the electrophilic aromatic substitution of 1,3-difluorobenzene to introduce a bromine atom, which is necessary for the subsequent Grignard reaction.

Experimental Protocol:

-

Reagents and Materials:

-

1,3-Difluorobenzene

-

Bromine (Br₂) or N-bromosuccinimide (NBS)

-

Iron(III) bromide (FeBr₃) or other suitable Lewis acid catalyst

-

Appropriate solvent (e.g., dichloromethane)

-

-

Procedure:

-

Dissolve 1,3-difluorobenzene in a suitable anhydrous solvent in a flask protected from light.

-

Add the Lewis acid catalyst (e.g., FeBr₃).

-

Slowly add bromine or N-bromosuccinimide to the mixture at a controlled temperature.

-

Stir the reaction until completion, monitoring by GC or TLC.

-

Work up the reaction by washing with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine, followed by water and brine.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Purify the resulting 1-bromo-3,5-difluorobenzene by distillation.[3]

-

Step 2 & 3: Grignard Reaction and Carboxylation

The aryl bromide is converted to a Grignard reagent, which then acts as a nucleophile, attacking carbon dioxide to form a carboxylate salt. Acidic workup yields the final product.

Experimental Protocol:

-

Reagents and Materials:

-

1-Bromo-3,5-difluorobenzene

-

Magnesium (Mg) turnings

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

Iodine crystal (for initiation)

-

Solid carbon dioxide (dry ice)

-

Aqueous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

-

Procedure:

-

Ensure all glassware is flame-dried and under an inert atmosphere.

-

Place magnesium turnings in a flask and add a small crystal of iodine.

-

Add a small amount of a solution of 1-bromo-3,5-difluorobenzene in anhydrous THF to initiate the reaction.

-

Once the reaction begins (indicated by heat evolution and disappearance of the iodine color), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution in an ice bath.

-

In a separate flask, place an excess of crushed dry ice.

-

Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

-

Quench the reaction by slowly adding aqueous acid (e.g., 1 M HCl).

-

Extract the product into an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

The product can be further purified by recrystallization.[4][5]

-

Quantitative Data: Grignard Pathway

| Step | Reactant | Product | Reagents | Yield | Reference |

| 1. Bromination | 1,3-Difluorobenzene | 1-Bromo-3,5-difluorobenzene | Br₂, FeBr₃ | High | [3] |

| 2. Grignard/Carboxylation | 1-Bromo-3,5-difluorobenzene | This compound | 1. Mg, THF; 2. CO₂, H₃O⁺ | - | [4][5] |

Yields for these steps with this specific substrate are not detailed in the general protocols but are typically high for analogous reactions.

Conclusion

The synthesis of this compound from 1,3-difluorobenzene can be effectively achieved through multiple synthetic routes. The formylation-oxidation pathway is a direct and high-yielding approach. Alternatively, the Grignard reagent pathway, although involving more steps, is a classic and reliable method for the synthesis of benzoic acid derivatives. The choice of method will depend on the specific requirements of the synthesis, including scale, available reagents, and desired purity. Researchers and drug development professionals can utilize the detailed protocols and data presented in this guide to facilitate their synthetic efforts.

References

An In-depth Technical Guide to the Oxidation of 3,5-Difluorotoluene to 3,5-Difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluorobenzoic acid is a pivotal building block in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its unique electronic properties, imparted by the two fluorine atoms, enhance the metabolic stability, bioavailability, and binding affinity of target molecules. This technical guide provides a comprehensive overview of the chemical oxidation of 3,5-difluorotoluene (B38592) to this compound. It details established methodologies, including classical oxidation with potassium permanganate (B83412) and modern catalytic approaches. This document is intended to serve as a practical resource, offering detailed experimental protocols, comparative data, and visual workflows to aid researchers in the efficient and safe synthesis of this valuable intermediate.

Introduction

The transformation of a methyl group on an aromatic ring to a carboxylic acid is a fundamental reaction in organic synthesis. In the context of producing this compound, the oxidation of the readily available precursor, 3,5-difluorotoluene, is a common and economically viable route. The presence of two deactivating fluorine atoms on the aromatic ring can influence the reactivity of the benzylic position, necessitating robust oxidation conditions. This guide explores two primary methodologies for this conversion: stoichiometric oxidation using potassium permanganate and catalytic oxidation.

Oxidation Methodologies

Potassium Permanganate Oxidation

Potassium permanganate (KMnO₄) is a powerful and widely used oxidizing agent for the conversion of alkylbenzenes to their corresponding benzoic acids.[1] The reaction proceeds via the oxidation of the benzylic carbon. The presence of at least one hydrogen atom on the benzylic carbon is a prerequisite for this reaction to occur.

Reaction Scheme:

Key Reaction Parameters and Considerations:

| Parameter | Condition/Consideration | Rationale |

| Temperature | Elevated temperatures (reflux) | To overcome the activation energy of C-H bond cleavage. |

| Solvent | Water (often with a co-solvent or phase transfer catalyst) | KMnO₄ is soluble in water, while the organic substrate is not. |

| pH | Typically neutral to slightly alkaline | The reaction generates hydroxide (B78521) ions, creating basic conditions. |

| Workup | Acidification | To protonate the benzoate (B1203000) salt and precipitate the carboxylic acid. |

| Byproduct | Manganese dioxide (MnO₂) | A solid precipitate that needs to be removed by filtration. |

Catalytic Oxidation

For industrial-scale production, catalytic methods are often preferred due to their higher efficiency, milder reaction conditions, and reduced waste generation. These processes typically employ a transition metal catalyst and a co-oxidant, such as air or hydrogen peroxide.

2.2.1. Cobalt-Manganese-Bromide (Co/Mn/Br) Catalysis

This system is a well-established industrial process for the air oxidation of alkylaromatics. The catalytic cycle involves the generation of bromine radicals which abstract a benzylic hydrogen, initiating the oxidation cascade.

2.2.2. Cobalt/Molybdenum/Bromide (Co/Mo/Br) Catalysis with H₂O₂

A patented method describes the continuous oxidation of 3,5-difluorotoluene to 3,5-difluorobenzaldehyde (B1330607) using a Co/Mo/Br complex with hydrogen peroxide as the oxidant. While the primary product is the aldehyde, this system can be adapted to favor the formation of the carboxylic acid by adjusting reaction parameters such as residence time and oxidant concentration.

Experimental Protocols

Protocol 1: Potassium Permanganate Oxidation of 3,5-Difluorotoluene

This protocol is adapted from a well-established procedure for the oxidation of a similar substituted toluene (B28343).

Materials:

-

3,5-Difluorotoluene

-

Potassium permanganate (KMnO₄)

-

Water

-

Sodium bisulfite (NaHSO₃) (for quenching excess KMnO₄)

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Buchner funnel and filter flask

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-difluorotoluene (1.0 eq) and water.

-

Addition of Oxidant: While stirring, add potassium permanganate (approximately 2.0-2.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

-

Heating: Heat the mixture to reflux and maintain for several hours, or until the characteristic purple color of the permanganate has been replaced by a brown precipitate of manganese dioxide (MnO₂).

-

Quenching: Cool the reaction mixture to room temperature. If any purple color remains, add a small amount of sodium bisulfite until the color is discharged.

-

Filtration: Filter the mixture through a bed of celite in a Buchner funnel to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

-

Precipitation: Combine the filtrate and washings and cool in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~1-2). A white precipitate of this compound should form.

-

Isolation: Collect the crude product by vacuum filtration, wash with cold water, and air dry.

-

Purification: Recrystallize the crude this compound from hot toluene or an ethanol/water mixture to obtain the pure product.

dot

Caption: Workflow for KMnO₄ Oxidation.

Protocol 2: Catalytic Oxidation of 3,5-Difluorotoluene

This protocol is conceptual and based on systems developed for similar substrates. Optimization would be required.

Materials:

-

3,5-Difluorotoluene

-

Cobalt (II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O)

-

Manganese (II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

-

Sodium bromide (NaBr)

-

Acetic acid (solvent)

-

High-pressure reactor (autoclave) with gas inlet and stirrer

-

Air or oxygen source

Procedure:

-

Catalyst Loading: Charge the high-pressure reactor with 3,5-difluorotoluene, acetic acid, cobalt (II) acetate, manganese (II) acetate, and sodium bromide.

-

Pressurization: Seal the reactor and pressurize with air or oxygen to the desired pressure.

-

Heating and Reaction: Heat the mixture to the target temperature (e.g., 100-150 °C) with vigorous stirring. Monitor the reaction progress by analyzing aliquots for the disappearance of starting material and the formation of the product.

-

Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

-

Product Isolation: Transfer the reaction mixture and cool to induce crystallization of the this compound.

-

Purification: Collect the crystals by filtration, wash with a minimal amount of cold acetic acid or water, and dry. Further purification can be achieved by recrystallization.

dot

Caption: Catalytic Oxidation Workflow.

Quantitative Data Summary

While specific yield and purity data for the direct oxidation of 3,5-difluorotoluene to this compound is not extensively published in peer-reviewed journals, the following table provides typical ranges for analogous transformations of substituted toluenes.

| Method | Oxidant/Catalyst | Typical Yield (%) | Typical Purity (%) | Reference |

| Permanganate Oxidation | KMnO₄ | 60-85 | >95 (after recrystallization) | General literature on toluene oxidation |

| Catalytic Air Oxidation | Co/Mn/Br | 80-95 | >98 | [2][3] |

| Catalytic H₂O₂ Oxidation | Co/Mo/Br | (Yields for aldehyde reported) | - | [4] |

Safety Considerations

-

Potassium Permanganate: A strong oxidizer. Avoid contact with combustible materials. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Catalytic Oxidation: These reactions are often run at high temperatures and pressures and should only be conducted in appropriate high-pressure equipment by trained personnel.

-

3,5-Difluorotoluene and this compound: Handle in a well-ventilated fume hood. Avoid inhalation and skin contact.

Conclusion

The oxidation of 3,5-difluorotoluene to this compound is a robust and scalable transformation. The choice between permanganate oxidation and catalytic methods will depend on the scale of the synthesis, available equipment, and economic considerations. For laboratory-scale synthesis, potassium permanganate offers a reliable and straightforward procedure. For larger-scale industrial production, catalytic air oxidation presents a more efficient and environmentally benign alternative. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully perform this important chemical conversion.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents - East China Normal University [pure.ecnu.edu.cn:443]

- 3. Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

Spectroscopic Analysis of 3,5-Difluorobenzoic Acid: A Technical Guide

Introduction: 3,5-Difluorobenzoic acid (C7H4F2O2, CAS No. 455-40-3) is a fluorinated aromatic carboxylic acid. Its unique electronic properties, stemming from the two electron-withdrawing fluorine atoms meta to the carboxyl group, make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty materials. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and structural elucidation in various research and development settings. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and workflow visualizations.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.08 | Triplet of triplets (tt) | H-4 |

| ~7.62 | Doublet of triplets (dt) | H-2, H-6 |

| ~11.6 | Broad Singlet | COOH |

Note: Data acquired in CDCl3. Chemical shifts and coupling patterns can vary slightly depending on the solvent and instrument frequency.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~109 | C-4 |

| ~113 | C-2, C-6 |

| ~135 | C-1 |

| ~163 | C-3, C-5 |

| ~170 | COOH |

Note: The signals for the fluorine-bearing carbons (C-3, C-5) and the carbons adjacent to them (C-2, C-4, C-6) will exhibit splitting due to C-F coupling.[2][3]

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~ -108 to -115 | Ar-F |

Note: The chemical shift for aryl fluorides typically falls in this range, relative to a CFCl3 standard. The exact shift can be influenced by the solvent and concentration.[4][5]

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| 1580-1610 | Medium | C=C stretch (Aromatic ring) |

| 1200-1300 | Strong | C-O stretch |

| 1100-1200 | Strong | C-F stretch |

Note: The broadness of the O-H stretch is due to hydrogen bonding.[6][7][8]

Mass Spectrometry (MS)

Table 5: Major Mass-to-Charge Ratios (m/z) for this compound

| m/z | Relative Intensity | Assignment |

| 158 | High | [M]⁺ (Molecular ion) |

| 141 | Medium | [M-OH]⁺ |

| 113 | High | [M-COOH]⁺ |

| 85 | Medium | Further fragmentation |

Note: Fragmentation patterns can vary based on the ionization technique used (e.g., Electron Ionization).[9][10]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

To provide a reference for the chemical shifts, a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), is added.[11]

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

The instrument's magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to maintain a stable field.

-

The magnetic field homogeneity is optimized by a process called "shimming" to ensure sharp spectral lines.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling.

-

For ¹⁹F NMR, a specific frequency range appropriate for fluorine nuclei is selected.

-

The Free Induction Decay (FID) signal is acquired and then Fourier transformed to generate the frequency-domain NMR spectrum.

-

-

Data Processing:

-

The transformed spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.

-

The baseline of the spectrum is corrected to be flat.

-

The spectrum is referenced by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.

-

For ¹H NMR, the peaks are integrated to determine the relative ratios of the different types of protons.

-

Infrared (IR) Spectroscopy (Thin Solid Film Method)

-

Sample Preparation:

-

Place a small amount (a few milligrams) of this compound into a clean vial.

-

Add a few drops of a volatile solvent, such as acetone (B3395972) or methylene (B1212753) chloride, to dissolve the solid.

-

Using a pipette, transfer a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, uniform film of the solid compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (e.g., CO₂, H₂O) and instrumental interferences.

-

Acquire the sample spectrum. The instrument passes an infrared beam through the sample, and the detector measures the amount of light that is transmitted at each wavenumber.

-

The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

-

-

Post-Acquisition:

-

Clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a desiccator to prevent moisture damage.

-

Mass Spectrometry (MS) (Electron Ionization)

-

Sample Introduction:

-

A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

The sample is vaporized by heating under a high vacuum.[12]

-

-

Ionization:

-

The gaseous molecules are passed into an ionization chamber.

-

In Electron Ionization (EI), the molecules are bombarded with a high-energy beam of electrons (typically 70 eV).

-

This bombardment dislodges an electron from the molecule, forming a positively charged radical ion known as the molecular ion ([M]⁺).[12]

-

-

Fragmentation and Mass Analysis:

-

The high energy of the ionization process causes the molecular ion to be energetically unstable, leading to its fragmentation into smaller, positively charged ions and neutral radicals.[12]

-

The positively charged ions (the molecular ion and the fragment ions) are accelerated by an electric field into a mass analyzer.

-

The mass analyzer, often a quadrupole or a magnetic sector, separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion as a function of its m/z. The most abundant ion is designated as the base peak with a relative intensity of 100%.

-

Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described.

Caption: Generalized workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Workflow for Infrared (IR) spectroscopy using the thin film method.

Caption: Generalized workflow for Mass Spectrometry (MS) with Electron Ionization.

References

- 1. This compound(455-40-3) 1H NMR [m.chemicalbook.com]

- 2. This compound(455-40-3) 13C NMR spectrum [chemicalbook.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. rsc.org [rsc.org]

- 12. chemguide.co.uk [chemguide.co.uk]

Navigating the Synthesis and Safety of 3,5-Difluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in modern organic synthesis. Its unique electronic properties, conferred by the two fluorine atoms in the meta positions relative to the carboxyl group, make it a valuable precursor for the development of novel pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the safety data, handling precautions, and synthetic applications of this compound, tailored for professionals in research and development.

Physicochemical and Safety Data at a Glance

For ease of reference, the key quantitative data for this compound are summarized in the tables below. This information has been compiled from various safety data sheets (SDS) and chemical databases.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄F₂O₂ | [1] |

| Molecular Weight | 158.10 g/mol | [1] |

| Appearance | White to off-white crystalline solid/needles/chunks | [2][3] |

| Melting Point | 121-123 °C | [4][5] |

| Boiling Point | 243.2 ± 20.0 °C (predicted) | [5] |

| Solubility | Sparingly soluble in water. Soluble in chloroform (B151607) and methanol. | [2][5] |

| Acidity (pKa) | 3.52 ± 0.10 (predicted) | [5] |

Hazard Identification and Classification

| Hazard Class | GHS Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][3][4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][3][4] |

Toxicological Data

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory in a laboratory setting. The following precautions are essential for minimizing risk.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powder form to avoid the formation of dust and aerosols.[3][6]

-

Ensure that safety showers and eyewash stations are readily accessible and in good working order.[8]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are required.[3][6]

-

Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use, and proper glove removal technique should be employed to prevent skin contact.[3][6]

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[6]

-

Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved particulate respirator (e.g., N95) should be used.[4]

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe dust.[9]

-

Wash hands thoroughly after handling and before breaks.[3]

-

Keep the container tightly closed in a dry and well-ventilated place.[3]

First Aid Measures

In the event of exposure to this compound, the following first aid procedures should be followed immediately:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[3][6]

-

In case of skin contact: Wash off with soap and plenty of water. If skin irritation occurs, seek medical attention.[3][10]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][6]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3]

Experimental Applications and Synthetic Workflows

This compound is a versatile reagent in organic synthesis, primarily used as an intermediate in the preparation of more complex molecules with desired biological activities.

Illustrative Synthetic Workflow: Synthesis of a Derivative

The following diagram illustrates a general synthetic pathway where this compound can be utilized as a starting material for the synthesis of a more complex derivative, such as an amide or an ester, which can then be further modified.

Reported Synthetic Applications

While detailed, step-by-step experimental protocols are proprietary to the research that developed them, the literature points to several key applications of this compound and its derivatives.

-

Rh(III)-Catalyzed Regioselective Heterocyclization: this compound can be used as a reactant in the rhodium(III)-catalyzed regioselective heterocyclization with acrylates to produce phthalides in water. This reaction is significant for its atom economy and use of an environmentally benign solvent.

-

Synthesis of Pharmaceutical Intermediates: The compound is a key intermediate in the synthesis of various pharmaceuticals. For instance, it is a precursor in the multi-step synthesis of 3,5-difluorobenzohydrazide, which is then used to construct biologically active heterocyclic compounds.

-

Development of Enzyme Inhibitors: A derivative, 4-chloro-3,5-difluorobenzoic acid, is a crucial reactant in the synthesis of novel pyrimidine-based compounds designed as Aurora A kinase inhibitors, which have potential applications in cancer therapy. The 3,5-difluorophenyl group plays a critical role in the mechanism of action of these inhibitors.

The logical flow for such a synthetic application is depicted below:

Conclusion

This compound is a compound of significant interest in medicinal chemistry and materials science. While it presents moderate health hazards, requiring careful handling and appropriate protective measures, its utility as a synthetic intermediate is well-established. Researchers and drug development professionals can leverage its unique properties to access novel chemical entities with tailored functions. A thorough understanding of its safety profile and adherence to best laboratory practices are paramount for its effective and safe utilization.

References

- 1. fishersci.com [fishersci.com]

- 2. assets.greenbook.net [assets.greenbook.net]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C7H4F2O2 | CID 101265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dtsc.ca.gov [dtsc.ca.gov]

Navigating the Solubility Landscape of 3,5-Difluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Difluorobenzoic acid is a key building block in the synthesis of pharmaceuticals and agrochemicals. Its solubility in various organic solvents is a critical parameter for process development, purification, formulation, and quality control. This technical guide addresses the notable gap in publicly available quantitative solubility data for this compound. In lieu of a comprehensive data repository, this document provides a detailed, best-practice experimental protocol for determining the solubility of this compound in organic solvents. Furthermore, it presents a standardized template for the systematic recording and presentation of experimentally derived solubility data. This guide is intended to empower researchers to generate reliable and reproducible solubility profiles tailored to their specific needs.

Introduction

This compound (CAS No. 455-40-3) is a fluorinated aromatic carboxylic acid. The presence of two fluorine atoms on the benzene (B151609) ring significantly influences its physicochemical properties, including its acidity, lipophilicity, and crystal packing, all of which impact its solubility. A thorough understanding of its solubility behavior in a range of organic solvents, from polar to non-polar, is essential for its effective application in synthetic chemistry and pharmaceutical sciences.

Despite its importance, a comprehensive search of scientific literature and chemical databases reveals a scarcity of quantitative solubility data for this compound in common organic solvents. This guide provides a robust framework for researchers to systematically determine and document this vital information.

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| Alcohols | Methanol | 25 | HPLC/UV-Vis | ||

| Ethanol | 25 | HPLC/UV-Vis | |||

| Isopropanol | 25 | HPLC/UV-Vis | |||

| Ketones | Acetone | 25 | HPLC/UV-Vis | ||

| Methyl Ethyl Ketone | 25 | HPLC/UV-Vis | |||

| Esters | Ethyl Acetate | 25 | HPLC/UV-Vis | ||

| Ethers | Tetrahydrofuran | 25 | HPLC/UV-Vis | ||

| 1,4-Dioxane | 25 | HPLC/UV-Vis | |||

| Chlorinated | Dichloromethane | 25 | HPLC/UV-Vis | ||

| Hydrocarbons | Toluene | 25 | HPLC/UV-Vis | ||

| Heptane | 25 | HPLC/UV-Vis |

Experimental Protocol for Solubility Determination

The following section details a comprehensive experimental protocol for the determination of the equilibrium solubility of this compound in organic solvents using the widely accepted isothermal shake-flask method.

Materials and Equipment

-

This compound (purity ≥ 98%)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks and pipettes (calibrated)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (B75204) and PTFE septa

-

Thermostatic shaker or orbital incubator

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Experimental Workflow

The general workflow for the experimental determination of solubility is depicted in the following diagram.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Accurately dispense a known volume of the selected organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is generally recommended, but the optimal time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to sediment. Centrifugation at the equilibration temperature can also be employed to facilitate separation.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the collected sample through a syringe filter that is compatible with the solvent into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Dilute the filtered sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

-

HPLC Analysis: A reverse-phase HPLC method with UV detection is often suitable. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with adjusted pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is a common starting point. The detection wavelength can be set at one of the absorption maxima of this compound (e.g., around 230 nm). A calibration curve must be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

UV-Vis Spectrophotometry: This method can be used if this compound is the only absorbing species in the solution. The absorbance of the diluted sample is measured at the wavelength of maximum absorbance (λmax). The concentration is determined using a calibration curve prepared with standard solutions.

-

-

-

Calculation of Solubility:

-

From the determined concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Conclusion

While a comprehensive, pre-existing dataset on the solubility of this compound in organic solvents is currently lacking in the public domain, this guide provides the necessary tools for researchers to generate this critical data in a systematic and reproducible manner. The detailed experimental protocol for the shake-flask method, coupled with the standardized data presentation format, will facilitate the generation of high-quality solubility profiles. This, in turn, will aid in the efficient design of synthetic routes, purification strategies, and formulation development involving this important fluorinated building block. The adoption of a standardized methodology will also enable more meaningful comparisons of data across different research and development laboratories.

Commercial Suppliers and Technical Applications of High-Purity 3,5-Difluorobenzoic Acid: A Guide for Researchers

Introduction: 3,5-Difluorobenzoic acid (CAS No. 455-40-3) is a fluorinated aromatic carboxylic acid that serves as a critical building block in the synthesis of a wide range of biologically active molecules. Its unique electronic and steric properties, imparted by the two fluorine atoms on the benzene (B151609) ring, make it a valuable intermediate in the development of pharmaceuticals and agrochemicals. For researchers, scientists, and drug development professionals, sourcing high-purity this compound and understanding its applications are paramount for successful research and development. This technical guide provides an overview of commercial suppliers, purity specifications, and a detailed look into its application in the synthesis of kinase inhibitors for cancer therapy.

Commercial Availability and Purity Specifications

High-purity this compound is available from a variety of commercial chemical suppliers. The purity of the compound is a critical factor for its use in pharmaceutical synthesis, where impurities can lead to unwanted side reactions and affect the efficacy and safety of the final product. Purity is typically determined by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Below is a summary of typical specifications from various suppliers. Please note that specific lot-to-lot variability is expected, and it is always recommended to consult the supplier's certificate of analysis for precise data.

| Supplier | Purity Specification | Analysis Method | Common Form |

| Sigma-Aldrich | 97% | Not specified | Off-white powder |

| Alfa Aesar | 98.5% | GC | White to off-white powder |

| TCI America | >98.0% | GC, Titration | White to amber to dark purple powder to crystal |

| Chem-Impex | ≥ 98% (Assay by titration) | Titration | White to amber to dark purple powder to crystal |

| Generic Suppliers (e.g., on IndiaMART, ChemicalBook) | 98%, 99%, 99.9% | Not always specified | White to pale yellow solid |

Application in Drug Discovery: Synthesis of Aurora A Kinase Inhibitors

A significant application of this compound derivatives is in the development of small molecule inhibitors targeting Aurora A kinase, a key regulator of mitosis.[1][2] Overexpression of Aurora A is implicated in various cancers and is linked to the stabilization of MYC-family oncoproteins, which are notoriously difficult to target directly.[1][2] Inhibitors of Aurora A can indirectly lead to the degradation of MYC proteins, making them a promising therapeutic strategy for MYC-driven cancers.[1]

Synthetic Workflow for Pyrimidine-Based Aurora A Kinase Inhibitors

The synthesis of pyrimidine-based Aurora A kinase inhibitors often involves the use of a 3,5-difluorobenzoyl moiety. The general synthetic strategy involves the coupling of a substituted pyrimidine (B1678525) core with a side chain that incorporates the 3,5-difluorophenyl group. This workflow can be generalized as follows:

Experimental Protocol: Synthesis of a 3,5-Difluorobenzoyl-Containing Intermediate

While specific protocols are proprietary or found within detailed scientific literature, a representative procedure for the synthesis of an amide intermediate from this compound is outlined below. This is a common step in the synthesis of more complex molecules.[3]

Objective: To synthesize N-(substituted)-3,5-difluorobenzamide from this compound.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

An appropriate amine (R-NH₂)

-

Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (B128534) (TEA) or other non-nucleophilic base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Activation of the Carboxylic Acid:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in anhydrous DCM.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Slowly add thionyl chloride or oxalyl chloride (1.2-1.5 equivalents) to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 3,5-difluorobenzoyl chloride.

-

-

Amide Coupling:

-

In a separate flask, dissolve the desired amine (1 equivalent) and triethylamine (1.1-1.5 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Dissolve the crude 3,5-difluorobenzoyl chloride in anhydrous DCM and add it dropwise to the amine solution.

-

Allow the reaction to stir at room temperature for several hours to overnight, monitoring by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure N-(substituted)-3,5-difluorobenzamide.

-

The Aurora A Kinase - MYC Signaling Pathway in Cancer

Aurora A kinase plays a crucial role in cell cycle regulation, and its dysregulation is a hallmark of many cancers.[4] One of its key functions in cancer is the stabilization of the MYC oncoprotein.[5] The following diagram illustrates this signaling pathway and the point of intervention for inhibitors derived from this compound.

References

- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aurora kinases A and B are up-regulated by Myc and are essential for maintenance of the malignant state - PMC [pmc.ncbi.nlm.nih.gov]

fundamental reaction chemistry of 3,5-Difluorobenzoic acid

An In-depth Technical Guide to the Fundamental Reaction Chemistry of 3,5-Difluorobenzoic Acid

Introduction

This compound (DFBA), with the chemical formula C₇H₄F₂O₂, is a halogenated aromatic carboxylic acid that serves as a crucial building block in various fields of chemical synthesis.[1] It exists as a white to off-white crystalline solid at room temperature.[1] The strategic placement of two fluorine atoms meta to the carboxylic acid group imparts unique electronic properties to the molecule, significantly influencing its reactivity and the physiological properties of its derivatives.[2][3] The electron-withdrawing nature of the fluorine atoms enhances the acidity of the carboxylic acid and modifies the reactivity of the aromatic ring.[2] These characteristics make DFBA a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][4] For instance, incorporating the 3,5-difluorophenyl motif can enhance metabolic stability, bioavailability, and receptor binding affinity in active pharmaceutical ingredients (APIs).[1][3]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented below for reference.

| Property | Value | Reference |

| CAS Number | 455-40-3 | [1] |

| Molecular Formula | C₇H₄F₂O₂ | [1] |

| Molecular Weight | 158.10 g/mol | |

| Appearance | White to off-white crystalline solid/powder | [1][4] |

| Melting Point | 121-124 °C | [4][5] |

| Solubility | Sparingly soluble in water | [1] |

| ¹H NMR | Spectra available | [6] |

| ¹³C NMR | Spectra available | [6] |

| Mass Spectrum (GC) | Spectra available | [7] |

| IR Spectrum | Spectra available | [6] |

Synthesis of this compound

This compound is produced synthetically, with no known natural sources.[1] Common laboratory and industrial-scale synthetic routes include the oxidation of fluorine-substituted toluenes or benzaldehydes, and the carboxylation of organometallic intermediates.

Key Synthetic Routes:

-

Oxidation of 3,5-Difluorotoluene (B38592): This method involves the oxidation of the methyl group of 3,5-difluorotoluene using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under reflux conditions.[1]

-

Lithiation and Carboxylation of 1,3-Difluorobenzene (B1663923): This route proceeds via the formation of an organolithium intermediate by treating 1,3-difluorobenzene with a strong base like n-butyllithium, followed by quenching with solid carbon dioxide (dry ice) to form the carboxylate salt, which is then acidified.[1]

-

Oxidation of 3,5-Difluorobenzaldehyde (B1330607): The aldehyde functional group can be readily oxidized to a carboxylic acid using various oxidizing agents. A documented method uses hydrogen peroxide with diphenyl diselenide as a catalyst.[8]

Caption: Synthetic routes to this compound.

Experimental Protocol: Oxidation of 3,5-Difluorobenzaldehyde

The following is a general procedure based on the oxidation of aldehydes using hydrogen peroxide and a diphenyl diselenide catalyst.[8]

-

Catalyst Preparation: In a reaction vessel, treat diphenyl diselenide (0.02 mmol) with 30% w/w hydrogen peroxide (1 mmol) and water (0.2 mL). Stir the mixture at room temperature until the reaction mixture becomes colorless.

-

Reaction: Add 3,5-difluorobenzaldehyde (1 mmol) to the prepared catalyst solution.

-

Monitoring: Continue stirring at room temperature for approximately 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, perform an aqueous work-up by extracting the mixture three times with ethyl acetate (B1210297) (3 x 20 mL).

-

Isolation: Collect the organic layers and dry them over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Purification: Evaporate the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Fundamental Reactivity and Key Reactions

The chemistry of this compound is dominated by the interplay between the electron-withdrawing fluorine atoms and the carboxylic acid functional group. The fluorine atoms increase the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack under certain conditions, while simultaneously deactivating it towards electrophilic aromatic substitution. The carboxylic acid group undergoes typical reactions such as esterification and amidation.

Esterification

Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄), in a process known as Fischer-Speier esterification.[9][10] The reaction is an equilibrium process, and to achieve high yields, the equilibrium is shifted towards the products by using an excess of the alcohol or by removing water as it is formed.[9]

Caption: General workflow for Fischer esterification.

This protocol is adapted from a general procedure for the esterification of benzoic acid.[9]

-

Reaction Setup: In a 100-mL round-bottomed flask, combine this compound (1 eq.), the desired alcohol (e.g., methanol, ~10 eq.), and carefully add concentrated sulfuric acid (catalytic amount).

-

Reflux: Attach a reflux condenser and gently heat the mixture to reflux for 1-2 hours.

-

Work-up: After cooling, transfer the solution to a separatory funnel containing water.

-